2-Azaspiro[5.5]undecan-1-one
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Overview
Description
2-Azaspiro[5.5]undecan-1-one is a chemical compound with the molecular formula C10H17NO . It has a molecular weight of 167.25 .
Molecular Structure Analysis
The InChI code for 2-Azaspiro[5.5]undecan-1-one is 1S/C10H17NO/c12-9-10(7-4-8-11-9)5-2-1-3-6-10/h1-8H2,(H,11,12) . This indicates the presence of a spirocyclic structure with a nitrogen atom.Physical And Chemical Properties Analysis
2-Azaspiro[5.5]undecan-1-one is a white solid . It should be stored at 0-8°C .Scientific Research Applications
METTL3 Inhibitors
“2-Azaspiro[5.5]undecan-1-one” derivatives have been used as potent and selective inhibitors of METTL3 . METTL3 is a part of the m6A regulation machinery, which plays a key role in several diseases including various types of cancer, type 2 diabetes, and viral infections . The lead compound, UZH2, shows target engagement in cells and is able to reduce the m6A/A level of polyadenylated RNA in MOLM-13 (acute myeloid leukemia) and PC-3 (prostate cancer) cell lines .
Antibiotic Synthesis
Derivatives of “1-oxa-9-azaspiro[5.5]undecane”, a similar compound to “2-Azaspiro[5.5]undecan-1-one”, have been used to synthesize derivatives of the antibiotic ciprofloxacin. These derivatives display activity against certain bacterial strains.
Safety and Hazards
Mechanism of Action
2-Azaspiro[5.5]undecan-1-one: interacts with specific molecular targets. One notable target is the METTL3/METTL14 protein complex , which plays a crucial role in RNA modification. Specifically, METTL3 acts as the catalytic unit, while METTL14 facilitates RNA substrate binding and stabilizes the complex .
Mode of Action
The compound’s mode of action involves inhibiting the METTL3 enzyme. By doing so, it affects the N6-methyladenosine (m6A) modification on RNA. This modification influences gene expression by regulating processes such as splicing, translation, stability, and degradation .
Biochemical Pathways
The dysregulation of m6A levels has been associated with certain cancers, including acute myeloid leukemia (AML) and lymphomas. Abnormal m6A levels can impact gene expression, cellular differentiation, and even viral gene expression .
Result of Action
The reduction in m6A/A levels affects RNA function, potentially altering gene expression, splicing, and other cellular processes. In cancer cells, this modulation may impact disease progression .
Action Environment
Environmental factors, such as pH, temperature, and cellular context, can influence the compound’s efficacy and stability
properties
IUPAC Name |
2-azaspiro[5.5]undecan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c12-9-10(7-4-8-11-9)5-2-1-3-6-10/h1-8H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPLIBPLMPTEQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCCNC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401308667 |
Source
|
Record name | 2-Azaspiro[5.5]undecan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401308667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azaspiro[5.5]undecan-1-one | |
CAS RN |
1215295-79-6 |
Source
|
Record name | 2-Azaspiro[5.5]undecan-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1215295-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Azaspiro[5.5]undecan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401308667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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